![molecular formula C13H13N3O4 B2408950 3-(1-Picolinoylpyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034273-93-1](/img/structure/B2408950.png)
3-(1-Picolinoylpyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
Oxazolidines, the class of compounds to which POX belongs, are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis
The molecule contains a total of 32 bonds, including 21 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .Scientific Research Applications
Versatile Synthesis and Applications in Organic Chemistry
A novel approach for synthesizing 1,3-oxazolidine-2,4-diones has been developed, starting from readily available α-ketols and isocyanates. This method allows for the production of 5,5-disubstituted 1,3-oxazolidine-2,4-diones, which can be further hydrolyzed to yield α-hydroxyamides with a quaternary stereocenter, demonstrating its versatility in organic synthesis (Merino et al., 2010).
Asymmetric Construction of Spirocyclic Compounds
The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system, enables the production of spirocyclic pyrrolidine-thia(oxa)zolidinediones. These compounds feature a spiro-heteroquaternary stereogenic center, highlighting their potential in the creation of complex organic molecules with high diastereo- and enantioselectivity (Yang et al., 2015).
Eco-friendly Synthesis Utilizing Carbon Dioxide
An innovative and environmentally friendly method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide. This approach offers a novel and convenient route to various oxazolidine-2,4-diones under mild, transition-metal-free conditions, emphasizing sustainability in chemical synthesis (Zhang et al., 2015).
Advancements in Heterocyclic Compound Synthesis
Research on the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(heptyl)amino-4hydroxybutanamide has led to the development of derivatives of 1,3-oxazolidine, 1,3-oxazolidin-2-one, and other related compounds. These advancements showcase the ongoing efforts to create biologically active compounds for potential applications in medicinal chemistry (Tlekhusezh et al., 1996).
Mechanism of Action
Target of Action
Oxazolidine derivatives are known to be biologically active and have been used in various fields, including medicinal chemistry .
Mode of Action
Biochemical Pathways
The oxazolidine-2,4-dione motif is found frequently in biologically important compounds . A study on the biosynthesis of tetramate bripiodionen bearing a 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton provides some insights into the potential biochemical pathways .
Result of Action
Oxazolidine derivatives have been reported to exhibit various biological activities, including anticonvulsant effects .
Action Environment
It’s worth noting that the synthesis of oxazolidine-2,4-diones has been achieved under very mild and transition-metal-free conditions .
properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)9-4-6-15(7-9)12(18)10-3-1-2-5-14-10/h1-3,5,9H,4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGPOVNLQJYRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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